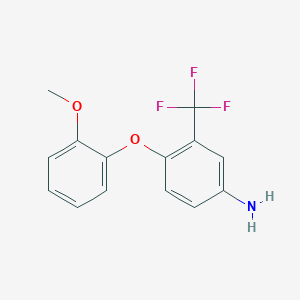

4-(2-Methoxyphenoxy)-3-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

4-(2-methoxyphenoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2/c1-19-12-4-2-3-5-13(12)20-11-7-6-9(18)8-10(11)14(15,16)17/h2-8H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJFYBKGFRPAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Nitration of 2-Methoxyphenol

2-Methoxyphenol undergoes nitration using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at 0–5°C to yield 2-methoxy-4-nitrophenol . This step selectively introduces a nitro group at the para position relative to the methoxy group.

Step 2: Reduction of Nitro Group

The nitro group in 2-methoxy-4-nitrophenol is reduced to an amino group using iron powder and hydrochloric acid (HCl), producing 2-methoxy-4-aminophenol . Alternative reducing agents like catalytic hydrogenation (H₂/Pd-C) may also be employed.

Step 3: Coupling with Trifluoromethylated Aniline

The final step involves reacting 2-methoxy-4-aminophenol with 3-chloro-5-(trifluoromethyl)aniline under basic conditions (e.g., potassium carbonate in dimethylformamide [DMF]) at 80–100°C. This nucleophilic aromatic substitution (NAS) forms the target compound.

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Solvent | DMF |

| Base | K₂CO₃ |

| Yield | 65–75% |

Modern Trifluoromethylation Approaches

Copper-Mediated Trifluoromethylation

A scalable method involves diazotization of 4-(2-methoxyphenoxy)aniline followed by reaction with a CuCF₃ complex:

- Diazonium Salt Formation : Treat 4-(2-methoxyphenoxy)aniline with t-BuONO and HCl in DMF at 0°C.

- Trifluoromethylation : React the diazonium salt with [¹¹C]CuCF₃ at −42°C, yielding the trifluoromethylated product.

- High regioselectivity (≥95% purity).

- Compatible with radioisotope labeling for pharmaceutical studies.

Industrial-Scale Production

Continuous Flow Reactor Synthesis

Industrial methods optimize yield and efficiency using continuous flow systems:

- Halogenation : 2-Methoxyphenol is chlorinated to form 2-methoxy-4-chlorophenol .

- Ammonolysis : React with 3-(trifluoromethyl)aniline under high-pressure ammonia (NH₃) at 150–200°C.

| Parameter | Industrial Value |

|---|---|

| Pressure | 4–6 MPa (H₂) |

| Catalyst | Pd/C (0.1–0.8 wt%) |

| Yield | 80–85% |

One-Pot Reductive Amination

A recent advancement employs a one-pot strategy using perfluoroalkanesulfinates (RfSO₂Na) and silver fluoride (AgF):

- Sulfonation : React 4-(2-methoxyphenoxy)aniline with CF₃SO₂Na in acetonitrile (MeCN).

- Reduction : Add AgF and PPh₃ to facilitate trifluoromethyl group incorporation.

| Component | Role |

|---|---|

| CF₃SO₂Na | Trifluoromethyl source |

| AgF | Fluoride donor |

| PPh₃ | Reducing agent |

| Yield | 70–78% |

Comparative Analysis of Methods

| Method | Yield | Scalability | Environmental Impact |

|---|---|---|---|

| Classical Multi-Step | 65–75% | Moderate | High (waste acids) |

| Copper-Mediated | ≥95% | Lab-scale | Low (DMF solvent) |

| Industrial Ammonolysis | 80–85% | High | Moderate (NH₃ use) |

| One-Pot Reductive | 70–78% | Moderate | Low (solvent reuse) |

Key Research Findings

- Efficiency : Copper-mediated methods achieve the highest purity but require low-temperature conditions.

- Cost : Industrial ammonolysis balances yield and cost, leveraging reusable catalysts.

- Sustainability : One-pot methods minimize waste but face challenges in solvent recovery.

Scientific Research Applications

4-(2-Methoxyphenoxy)-3-(trifluoromethyl)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenoxy)-3-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(2-Methoxyphenoxy)-3-(trifluoromethyl)aniline with structurally or functionally related aniline derivatives. Key differences in substituents, physicochemical properties, and applications are highlighted.

Table 1: Comparative Overview of Selected Aniline Derivatives

Substituent Effects on Physicochemical Properties

- Steric Bulk: The 2-methoxyphenoxy group in the target compound introduces significant steric hindrance compared to smaller substituents like methoxy (-OCH₃) in 4-methoxy-3-(trifluoromethyl)aniline or fluorine in 2-fluoro-5-(trifluoromethyl)aniline . This bulkiness may reduce solubility in polar solvents but enhance lipophilicity, favoring membrane permeability in drug candidates.

- Electronic Effects : The trifluoromethyl group (-CF₃) is electron-withdrawing, stabilizing the aniline’s aromatic ring and modulating reactivity in electrophilic substitution reactions. This effect is consistent across all compared compounds .

- Molecular Weight : The target compound’s higher molecular weight (283.25 g/mol) compared to simpler analogs (e.g., 161.12 g/mol for 3-(trifluoromethyl)aniline) reflects its extended substituent structure .

Metabolic Considerations

Metabolites such as 4-methoxy-3-(trifluoromethyl)aniline () suggest that demethylation or cleavage of the phenoxy group could occur in vivo. This contrasts with the stability of the trifluoromethyl group, which is typically retained during metabolism .

Biological Activity

4-(2-Methoxyphenoxy)-3-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

- Molecular Formula: C14H12F3NO2

- Molecular Weight: 283.25 g/mol

- CAS Number: [B1318820]

The compound features a trifluoromethyl group, which enhances its biological activity through increased metabolic stability and lipid solubility, allowing for better membrane permeability and interaction with biological targets.

The primary mechanism by which this compound exerts its effects is through interaction with various molecular targets, particularly enzymes and receptors involved in critical signaling pathways.

Target Enzymes and Receptors

- Fibroblast Growth Factor Receptors (FGFRs): The compound has been shown to inhibit FGFR activity, which plays a crucial role in cell proliferation and survival pathways. Inhibition of FGFRs can lead to reduced tumor growth in cancer models.

- Cyclooxygenase (COX) Enzymes: Preliminary studies indicate that the compound may also exhibit inhibitory effects on COX enzymes, which are involved in inflammatory processes .

Anticancer Properties

Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) cells. The compound induces apoptosis through the activation of intrinsic pathways associated with FGFR inhibition .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

- Absorption: The presence of the trifluoromethyl group enhances absorption through lipid membranes.

- Metabolism: Primarily metabolized in the liver via oxidation and conjugation reactions.

- Distribution: The compound exhibits favorable distribution characteristics due to its lipophilicity, allowing it to reach various tissues effectively.

- Elimination: The elimination half-life and routes remain to be fully characterized; however, preliminary data suggest renal excretion as a primary pathway.

Study on Anticancer Activity

In a controlled laboratory study, this compound was administered to MCF-7 cells at varying concentrations. The results indicated:

- IC50 Value: Approximately 15 µM, demonstrating significant cytotoxicity against breast cancer cells.

- Mechanism: Induction of apoptosis was confirmed through flow cytometry analysis showing increased Annexin V positivity .

Study on COX Inhibition

Another study investigated the compound's effects on COX enzymes:

- Inhibition Assay Results:

- COX-1 IC50: 25 µM

- COX-2 IC50: 20 µM

These findings suggest that the compound may have anti-inflammatory properties alongside its anticancer activity .

Data Summary

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | C14H12F3NO2 |

| Molecular Weight | 283.25 g/mol |

| Anticancer IC50 (MCF-7) | ~15 µM |

| COX-1 Inhibition IC50 | 25 µM |

| COX-2 Inhibition IC50 | 20 µM |

| Primary Metabolism | Liver (oxidation & conjugation) |

Q & A

Q. What are the recommended synthetic routes for 4-(2-Methoxyphenoxy)-3-(trifluoromethyl)aniline?

A practical method involves acid-catalyzed deprotection of a tert-butyl carbamate intermediate. For example, treating (3-(2-methoxyethoxy)-4-(trifluoromethyl)phenyl)carbamic acid tert-butyl ester with 4 N HCl in 1,4-dioxane yields the target aniline derivative after stirring overnight and purification. This protocol achieved an 82% yield in a related synthesis . Alternative routes may involve Ullmann coupling or nucleophilic aromatic substitution to introduce the 2-methoxyphenoxy group.

Q. How can the purity and identity of this compound be verified experimentally?

High-performance liquid chromatography (HPLC) with retention time analysis (e.g., 0.83 minutes under specific conditions) and liquid chromatography-mass spectrometry (LCMS) with observed m/z 236 [M+H]+ are standard methods . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) should confirm the presence of the methoxyphenoxy and trifluoromethyl groups.

Q. What are the critical physical properties of this compound for laboratory handling?

While direct data for this compound is limited, structurally similar anilines (e.g., 4-fluoro-3-(trifluoromethyl)aniline) exhibit a density of ~1.393 g/mL, boiling point of 207–208°C, and refractive index of 1.466 . These values suggest the compound is likely a liquid at room temperature, requiring storage under inert conditions to prevent oxidation.

Advanced Research Questions

Q. How can molecular docking elucidate the interaction between this compound and α/β-tubulin?

Computational modeling using software like AutoDock Vina can predict binding affinities and key residues. For example, dinitroaniline derivatives bind to plant tubulin via hydrogen bonding with Gln134 and hydrophobic interactions with Val181 and Ile247 in β-tubulin . Mutagenesis studies (e.g., replacing Gln134 with alanine) can validate predicted binding sites experimentally.

Q. What metabolic pathways are anticipated for this compound, and how can metabolites be characterized?

Predominant pathways include O-demethylation of the methoxyphenoxy group or oxidation of the aniline moiety. Metabolites can be identified using high-resolution mass spectrometry (HRMS) and tandem MS/MS. For example, MRM transitions for related metabolites (e.g., 4-methoxy-3-(trifluoromethyl)aniline derivatives) were predicted with diagnostic fragments at m/z 236 → 190 .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?

Systematic modifications (e.g., replacing the methoxyphenoxy group with ethoxy or introducing electron-withdrawing substituents) can be synthesized and tested. For instance, replacing chlorine with trifluoromethyl in dinitroaniline analogs enhanced herbicidal activity by 10-fold . In vitro assays (e.g., microtubule polymerization inhibition) and in vivo toxicity screens are critical for SAR validation.

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported synthetic yields for similar anilines?

Variations in yields (e.g., 70–90%) may arise from differences in reaction scale, purity of starting materials, or workup protocols. Reproducibility can be improved by standardizing reaction conditions (e.g., HCl concentration, solvent ratios) and using anhydrous reagents .

Q. Why do some studies report conflicting binding affinities for trifluoromethylated anilines?

Discrepancies may stem from assay conditions (e.g., pH, temperature) or protein isoform specificity. For example, trifluoromethyl groups exhibit stronger binding to plant tubulin than mammalian isoforms due to differences in β-tubulin loop conformations . Cross-species comparative studies are recommended.

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for nitro reduction or coupling steps.

- Analytical Validation : Employ ¹⁹F NMR to track trifluoromethyl group stability during reactions.

- Biological Screening : Prioritize cytotoxicity assays (e.g., MTT) alongside target-specific screens (e.g., tubulin polymerization) to differentiate mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.